Hexane-d14

Catalog No.
S750881
CAS No.
21666-38-6
M.F
C6H14
M. Wt
100.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexane-d14

CAS Number

21666-38-6

Product Name

Hexane-d14

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane

Molecular Formula

C6H14

Molecular Weight

100.26 g/mol

InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2

InChI Key

VLKZOEOYAKHREP-ZLKPZJALSA-N

SMILES

CCCCCC

Synonyms

Alkane C6-d14

Canonical SMILES

CCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

The exact mass of the compound Hexane-d14 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexane-d14 (CAS: 21666-38-6) is a fully deuterated, non-polar aliphatic hydrocarbon utilized primarily as a specialized solvent in advanced analytical and structural chemistry. Characterized by its chemical inertness, extremely low dielectric constant, and complete isotopic substitution, it serves as a critical medium for preserving weak non-covalent interactions that are otherwise disrupted by polar or protic solvents. In procurement contexts, Hexane-d14 is selected over standard solvents for its unique isotopic properties, which include an absence of proton resonances in 1H NMR spectroscopy, a shifted vibrational profile that clears the C-H stretching region in infrared (IR) and Raman spectroscopy, and a highly positive scattering length density (SLD) essential for contrast-matching in neutron scattering workflows .

Substituting Hexane-d14 with undeuterated n-hexane or alternative deuterated solvents fundamentally compromises specific analytical workflows. Undeuterated n-hexane produces massive 1H NMR signals between 0.8 and 1.5 ppm and intense IR/Raman absorbances in the 2800–3000 cm⁻¹ region, completely obscuring the aliphatic features of target solutes . While other deuterated solvents like chloroform-d or methanol-d4 are readily available, their higher polarity and hydrogen-bonding capabilities disrupt native self-assembly, micellization, and weak improper hydrogen bonds (e.g., C-H···O interactions) that only persist in strictly non-polar environments [1]. Furthermore, alternative non-polar deuterated solvents like cyclohexane-d12 possess different molecular geometries and significantly higher freezing points (approx. 6.5 °C), rendering them unsuitable for low-temperature conformational studies or specific microemulsion phase behaviors where the linear alkane chain of hexane is required[2].

Scattering Length Density (SLD) for Neutron Scattering Contrast Matching

In Small-Angle Neutron Scattering (SANS) experiments, the ability to mask or highlight specific structural components of a micelle or nanoparticle depends entirely on the solvent's scattering length density (SLD). Hexane-d14 exhibits a highly positive SLD of 6.14 × 10⁻⁶ Å⁻², in stark contrast to the negative SLD of undeuterated h-hexane (-0.57 × 10⁻⁶ Å⁻²) [1]. By blending Hexane-d14 with h-hexane, researchers can precisely tune the bulk solvent SLD across a wide range to perfectly match the SLD of specific solute domains, such as AOT surfactant shells or fullerene cores, enabling the isolation of scattering signals from the unmatched components [2].

Evidence DimensionScattering Length Density (SLD)
Target Compound DataHexane-d14: 6.14 × 10⁻⁶ Å⁻²
Comparator Or Baselineh-Hexane: -0.57 × 10⁻⁶ Å⁻²
Quantified DifferenceAbsolute shift of 6.71 × 10⁻⁶ Å⁻²
ConditionsContrast-variation SANS (CV-SANS) at standard temperature

Procurement of the fully deuterated isotopologue is mandatory for CV-SANS, as its high SLD provides the necessary dynamic range to contrast-match complex multicomponent nanoparticle systems.

Elimination of Spectral Interference in the C-H Stretching Region

For vibrational spectroscopy studies targeting the C-H stretching modes of solutes, the solvent matrix must be completely transparent in the 2800–3000 cm⁻¹ region. Isotopic substitution in Hexane-d14 shifts the solvent's C-D stretching frequencies down to the 2000–2200 cm⁻¹ range, leaving the critical C-H observation window free of background noise [1]. In contrast, undeuterated h-hexane exhibits overwhelming absorbance in the 2800–3000 cm⁻¹ range, masking solute signals. This transparency allows for the precise measurement of subtle vibrational solvatochromic shifts, such as those induced by weak C-H···O improper hydrogen bonds in non-polar liquid solutions [2].

Evidence DimensionSpectral interference in the 2800–3000 cm⁻¹ region
Target Compound DataHexane-d14: Transparent (C-D stretches shifted to 2000–2200 cm⁻¹)
Comparator Or Baselineh-Hexane: Opaque (massive C-H stretching absorbance)
Quantified DifferenceComplete elimination of solvent C-H background
ConditionsLiquid-phase IR and Raman spectroscopy

Buyers conducting vibrational analysis on aliphatic chains, lipids, or weak hydrogen bonds must select Hexane-d14 to prevent the solvent from blinding the detector in the critical C-H stretching region.

Density Variation and Volumetric Handling

The complete deuteration of the hexane backbone results in a significant kinetic isotope effect on the compound's macroscopic physical properties, most notably its density. Hexane-d14 possesses a liquid density of approximately 0.767 g/mL at 25 °C, which is roughly 16% higher than that of undeuterated h-hexane (0.659 g/mL)[1]. This quantitative difference directly impacts laboratory workflows involving precise volumetric solution preparation, molarity calculations, and the physical dynamics of liquid-liquid phase separation during biphasic extractions.

Evidence DimensionLiquid Density at 25 °C
Target Compound DataHexane-d14: ~0.767 g/mL
Comparator Or Baselineh-Hexane: ~0.659 g/mL
Quantified Difference~16% increase in density (+0.108 g/mL)
ConditionsStandard ambient temperature and pressure

Procurement teams and laboratory technicians must account for this density shift when transitioning from standard hexane to Hexane-d14 to ensure accuracy in quantitative assays and formulation concentrations.

Contrast-Variation Small-Angle Neutron Scattering (CV-SANS)

Hexane-d14 is the definitive choice for formulating contrast-matching solvent mixtures in CV-SANS. By leveraging its high scattering length density, researchers can selectively mask the scattering contributions of non-polar solvent environments to resolve the core-shell structures of reverse micelles, metallic nanoparticles, and complex polymer aggregates [1].

Conformational Mapping of Cyclic Peptides and Self-Assembling Systems

For 1H NMR studies of highly sensitive, self-assembling molecules (e.g., porphyrin arrays) or membrane-permeable cyclic peptides (e.g., Cyclosporin A), Hexane-d14 provides a chemically inert, non-polar environment that perfectly mimics lipidic or apolar biological compartments without introducing overlapping aliphatic solvent peaks [2].

Vibrational Solvatochromism and Weak Interaction Analysis

Hexane-d14 is procured as a transparent matrix for IR and Raman spectroscopy when analyzing the C-H stretching modes of solutes. Its use is critical for detecting subtle frequency shifts associated with improper C-H···O hydrogen bonding, which would be completely obscured by the C-H stretches of undeuterated solvents [3].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

21666-38-6

Wikipedia

Hexane-d14

Dates

Last modified: 08-15-2023

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